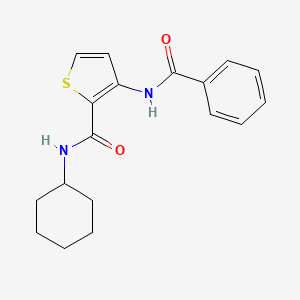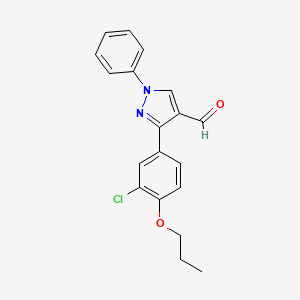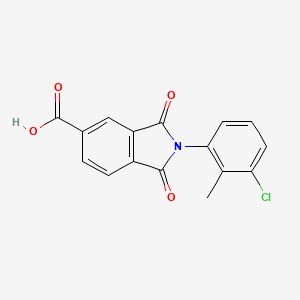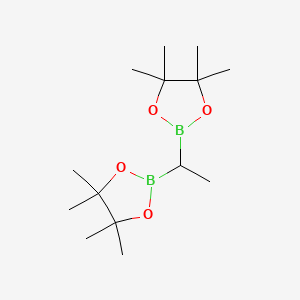
2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organoboron compound, specifically a dioxaborolane. Dioxaborolanes are a class of compounds that contain a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Without more information, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Natural Product Synthesis and X-ray Structure Determination
The title compound was obtained as a byproduct in a natural product synthesis. Researchers determined its X-ray structure, revealing an unusual pattern featuring chains of molecules with both intra- and intermolecular hydrogen bonding of the OH groups . This structural information is valuable for understanding its behavior and interactions.
Excited State Dynamics and Proton Transfer
In a study, it was found that two intramolecular hydrogen bonds in the compound strengthen in the S1 state. This phenomenon may trigger an excited state proton transfer (ESPT) process. Charge redistribution plays a role in the compound’s excited state dynamical behavior .
Adenosine A1 Receptor Ligands and Antiplatelet Drugs
The compound can serve as an adenosine A1 receptor ligand, potentially useful for treating epilepsy. Additionally, it has applications as an antiplatelet drug. Several research publications highlight its role as a core structure in prospective small-molecule medicines .
Coordination Chemistry and Magnetic Properties
A related compound, 1,1’-(2,2’-oxybis(ethane-2,1-diyl))-bis(1H-1,2,4-triazole), has been synthesized and characterized. It forms a one-dimensional Co(II) complex with interesting magnetic properties. Such coordination chemistry studies contribute to our understanding of its behavior in different contexts .
Cytotoxicity Evaluation
Derivatives of the compound, bearing alkyl and aryl moieties, were synthesized and evaluated for cytotoxicity against various cell lines. This assessment provides insights into its potential as a therapeutic agent .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) interacts with its targets through a process known as borylation . In this process, the compound acts as a source of boron, which can be incorporated into other molecules. This interaction results in the formation of new compounds with boron-containing functional groups .
Biochemical Pathways
The biochemical pathways affected by 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily those involving the synthesis of boron-containing organic compounds . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of the action of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily the formation of new boron-containing compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
The action, efficacy, and stability of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature . .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYBMYWPQSOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2632132.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2632134.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
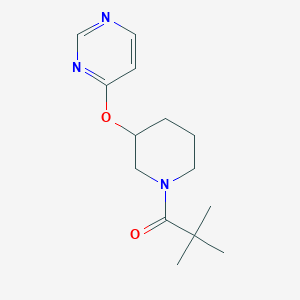


![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)


![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)
